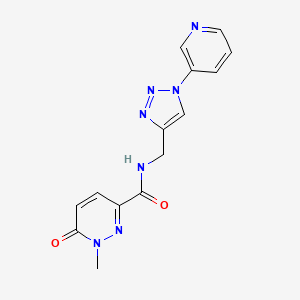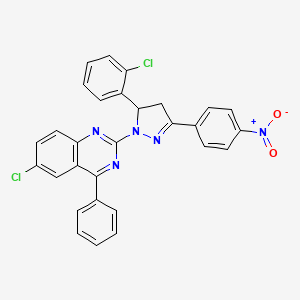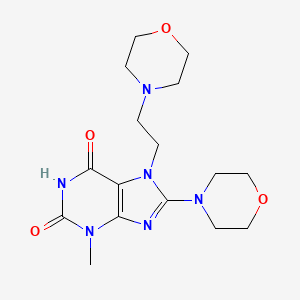
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia.
作用機序
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione selectively targets mGluR5, a type of metabotropic glutamate receptor that is involved in various neurological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in the pathophysiology of various neurological disorders.
生化学的および生理学的効果
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroplasticity and neurogenesis. It has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, GABA receptors, and AMPA receptors.
実験室実験の利点と制限
One of the main advantages of 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is its selectivity for mGluR5, which allows for more precise modulation of neuronal activity. However, 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has some limitations in lab experiments, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione. One area of research is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of research is the exploration of the role of mGluR5 in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Finally, there is a need for further research on the potential side effects and toxicity of 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, particularly at high doses.
合成法
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most commonly used chemical synthesis method involves the reaction of 2,6-dioxopurine with morpholine and 2-bromoethylamine. The resulting product is then treated with methyl iodide to obtain 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between purine and morpholine, followed by a series of chemical reactions to obtain 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione.
科学的研究の応用
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4/c1-19-13-12(14(23)18-16(19)24)22(3-2-20-4-8-25-9-5-20)15(17-13)21-6-10-26-11-7-21/h2-11H2,1H3,(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDQKXZBJRVEQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

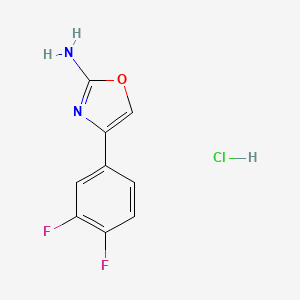
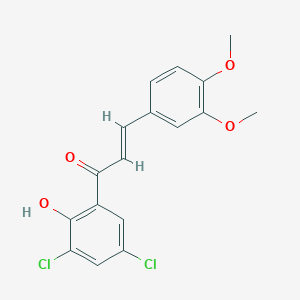
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
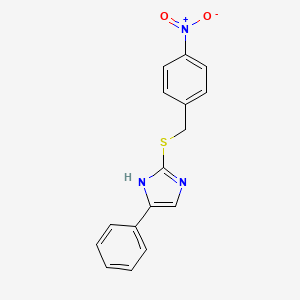
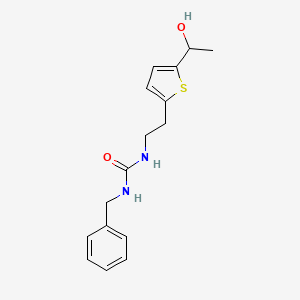
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)
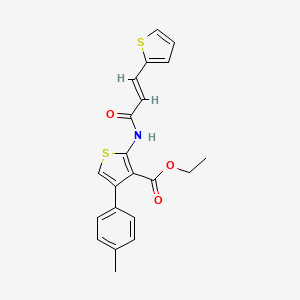
![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)
